Specific Scientific Field: This application falls under the field of Forensic Science and Drug Analysis .
Comprehensive and Detailed Summary of the Application: 2-Aminocyclohexanone is used as a basic structure in the creation of Ketamine analogues . These analogues have been emerging in recent years and are causing severe health and social problems worldwide . They achieve physiological reactions similar to or even more robust than the prototype of ketamine by changing the substituents on the benzene ring (R1 and R2) and amine group (RN1) .
Methods of Application or Experimental Procedures: The mass spectrometry (MS) fragmentation pathways and fragments of ketamine analogues have certain regularity . Eight ketamine analogues are systematically investigated by GC-QTOF/MS and LC-Q-Orbitrap MS/MS with the positive mode of electrospray ionization . The MS fragmentation patterns of ketamine analogues are summarized according to high-resolution MS data .
Results or Outcomes Obtained: The α-cleavage of carbon bond C1-C2 in the cyclohexanone moiety and further losses of CO, methyl radical, ethyl radical and propyl radical are the characteristic fragmentation pathways of ketamine analogues in EI-MS mode . The loss of H2O or the sequential loss of RN1NH2, CO and C4H6 are the distinctive fragmentation pathways of ketamine analogues in ESI-MS/MS mode . Moreover, these MS fragmentation patterns are first introduced for the rapid screening of ketamine analogues in suspicious powder .
Specific Scientific Field: This application falls under the field of Organic Chemistry .
Comprehensive and Detailed Summary of the Application: 2-Aminocyclohexanone is used in a novel Beckmann fission reaction to produce 2-(4-Cyanobutyl)-4,5,6,7-tetrahydrobenzimidazole . This compound is obtained by treating 2-aminocyclohexanone oxime with ethyl acetimidate hydrochloride in acetic acid .
Methods of Application or Experimental Procedures: The reaction of 2-aminocyclohexanone oxime with ethyl acetimidate hydrochloride is carried out in acetic acid at below 50 °C . This reaction differs from the reaction of 2-aminocyclohexanone oxime and free ethyl acetimidate in neutral solvents, which produces only 2-methyl-4,5,6,7-tetrahydrobenzimidazole .
Results or Outcomes Obtained: The reaction of 2-aminocyclohexanone oxime with ethyl acetimidate hydrochloride in acetic acid results in the formation of 2-(4-Cyanobutyl)-4,5,6,7-tetrahydrobenzimidazole . This outcome is attributed to a novel Beckmann fission reaction of dimeric 2-aminocyclohexanone oxime .
2-Aminocyclohexanone is characterized by its structure, which includes a cyclohexane ring attached to an amino group and a carbonyl group (ketone). The presence of both functional groups gives it distinct chemical properties, allowing it to participate in various reactions. The compound is typically presented as a colorless to light yellow liquid or solid, depending on the conditions.
Several methods have been developed for synthesizing 2-aminocyclohexanone:
2-Aminocyclohexanone finds applications in various fields:
Interaction studies involving 2-aminocyclohexanone focus on its reactivity with other chemical species. The compound's ability to form derivatives through reactions with amines and carbonyl compounds highlights its versatility as a building block in organic synthesis. Additionally, studies on its degradation products provide insight into its stability and reactivity under various conditions.
Several compounds share structural similarities with 2-aminocyclohexanone. Here is a comparison highlighting their uniqueness:
| Compound Name | Structure | Notable Features |
|---|---|---|
| 2-Aminocyclohexanone | C₆H₁₁NO | Contains both amino and ketone functional groups |
| 2-Aminocyclopentanone | C₅H₉NO | Similar structure but with a five-membered ring |
| Cyclohexylamine | C₆H₁₃N | Lacks the carbonyl group; primarily an amine |
| 3-Aminocyclohexanone | C₆H₁₁NO | Amino group positioned differently on the ring |
2-Aminocyclohexanone (CAS: 22374-48-7) is an organic compound with the molecular formula $$ \text{C}6\text{H}{11}\text{NO} $$. Its IUPAC name, 2-aminocyclohexan-1-one, reflects a cyclohexane ring substituted with a ketone group at position 1 and an amino group at position 2. The compound’s structure is characterized by a six-membered aliphatic ring, where the amino and ketone functional groups create a stereochemical environment that enables diverse reactivity.
| Property | Value | Source Reference |
|---|---|---|
| Molecular Weight | 113.16 g/mol | |
| Density | 1.023 g/cm³ | |
| Boiling Point | 213.9°C at 760 mmHg | |
| Flash Point | 83.2°C | |
| XLogP3 | -0.1 | |
| Hydrogen Bond Donors | 1 |
The compound’s $$ \text{SMILES} $$ notation, $$ \text{C1CCC(=O)C(C1)N} $$, and $$ \text{InChIKey} $$, $$ \text{KMLPEYHLAKSCGX-UHFFFAOYSA-N} $$, further define its connectivity and stereochemical configuration.
2-Aminocyclohexanone serves as a versatile intermediate in organic synthesis. Its dual functional groups enable participation in condensation, cyclization, and protection-deprotection strategies:
Recent studies emphasize the compound’s role in cutting-edge chemical methodologies:
Ongoing research also explores its utility in chiral ligand design. For example, enantiopure 2-aminocyclohexanol derivatives, synthesized via mandelic acid resolution, achieve up to 96% enantiomeric excess in asymmetric phenyl transfer reactions. These advancements underscore the compound’s enduring relevance in synthetic and medicinal chemistry.
2-Aminocyclohexanone is an organic compound with the molecular formula C₆H₁₁NO and a molecular weight of 113.16 grams per mole [1]. The compound exists as a six-membered cyclohexane ring bearing both a ketone functional group at the 1-position and an amino group at the 2-position. The structure can be represented by the SMILES notation C1CCC(=O)C(C1)N and the InChI identifier InChI=1S/C6H11NO/c7-5-3-1-2-4-6(5)8/h5H,1-4,7H2 [1].
The molecular architecture features a cyclohexane framework in which the carbonyl carbon displays sp² hybridization with trigonal planar geometry, while the carbon bearing the amino group and all other ring carbons exhibit sp³ hybridization with tetrahedral geometry [2]. The carbonyl bond angle is approximately 120 degrees due to the sp² hybridization state, while the remaining carbon-carbon bond angles approach the tetrahedral value of 109.5 degrees [2].
The compound possesses several key structural features that influence its chemical behavior. The carbonyl group introduces electron-withdrawing character through its π-system, while the amino group provides electron-donating properties. This combination creates a molecule with distinct electrophilic and nucleophilic sites that contribute to its overall reactivity profile.
The exact mass of 2-aminocyclohexanone is 113.084063974 daltons, with a monoisotopic mass of identical value [1]. The topological polar surface area measures 43.1 Ų, indicating moderate polarity that affects solubility and interaction patterns [1]. The molecule contains eight heavy atoms and exhibits a complexity value of 101 according to computational analysis [1].
2-Aminocyclohexanone contains one undefined atom stereocenter at the carbon bearing the amino group [1]. This stereogenic center arises from the tetrahedral carbon atom bonded to four different substituents: the amino group, a hydrogen atom, the carbonyl-containing carbon, and the adjacent methylene carbon of the ring [3] [4]. The presence of this chiral center means that 2-aminocyclohexanone can exist as two enantiomers with opposite absolute configurations designated as (R) and (S) according to the Cahn-Ingold-Prelog priority rules [3].
The stereochemistry at this center significantly influences the compound's physical and chemical properties. Each enantiomer represents a non-superimposable mirror image of the other, and they may exhibit different biological activities, binding affinities, and pharmacological effects [3] [4]. The stereogenic center is particularly important in synthetic applications where enantioselective control is required for the preparation of chiral pharmaceuticals and other bioactive molecules.
The conformational behavior of 2-aminocyclohexanone is dominated by the chair conformation of the cyclohexane ring, which is the most stable arrangement due to the minimization of bond strain and torsional interactions [5]. In this conformation, the substituents can adopt either axial or equatorial orientations, with equatorial positions generally being more favorable due to reduced steric interactions.
The carbonyl group influences the ring conformation through electronic effects, while the amino group contributes both steric and electronic factors. The sp² hybridization of the carbonyl carbon requires planar geometry that slightly distorts the ideal chair conformation [5]. The amino group can participate in hydrogen bonding interactions that may stabilize certain conformational arrangements.
Ring flipping between different chair conformations occurs rapidly at room temperature, leading to an equilibrium mixture of conformers. The relative populations of these conformers depend on the energy differences between axial and equatorial orientations of the amino group and the influence of the adjacent carbonyl group on the conformational preferences.
2-Aminocyclohexanone exhibits a boiling point of 213.9°C at 760 mmHg (standard atmospheric pressure) [6] [7]. This relatively high boiling point reflects the compound's ability to form intermolecular hydrogen bonds through both the amino group and the carbonyl oxygen, leading to stronger intermolecular forces compared to non-hydrogen-bonding compounds of similar molecular weight.
The melting point data for the free base form of 2-aminocyclohexanone is not readily available in the literature, though various salt forms have reported melting point ranges. The hydrochloride salt and other crystalline derivatives typically exhibit defined melting points that vary depending on the specific salt formation and crystal packing arrangements.
The solubility characteristics of 2-aminocyclohexanone are influenced by its dual functional groups and overall polarity. The compound exhibits an XLogP3-AA value of -0.1, indicating slightly hydrophilic character with moderate water solubility [1]. The LogP value of 1.15710 suggests favorable partitioning into organic solvents while maintaining some aqueous solubility [6].
The topological polar surface area of 43.1 Ų contributes to the compound's solubility profile by quantifying the polar regions available for hydrogen bonding and dipolar interactions [1] [8]. This moderate polar surface area enables dissolution in both polar and moderately polar organic solvents while limiting solubility in highly nonpolar environments.
The molecule contains one hydrogen bond donor (the amino group) and two hydrogen bond acceptors (the amino nitrogen and carbonyl oxygen) [1]. This hydrogen bonding capacity enhances solubility in protic solvents and influences the compound's interaction with biological systems and synthetic reagents.
2-Aminocyclohexanone possesses a density of 1.023 grams per cubic centimeter, indicating that the compound is slightly denser than water [6] [7]. This density value reflects the compact molecular packing and the presence of the relatively heavy nitrogen and oxygen atoms within the molecular framework.
The flash point of 2-aminocyclohexanone is 83.2°C, representing the lowest temperature at which vapors of the compound can ignite in air when exposed to an ignition source [6] [7]. This flash point indicates that the compound requires significant heating before reaching flammable vapor concentrations, classifying it as a combustible liquid rather than a highly flammable one.
These physical properties are essential considerations for safe handling, storage, and processing of 2-aminocyclohexanone in laboratory and industrial applications. The relatively high flash point provides a margin of safety during normal handling procedures, while the density information is important for accurate volumetric measurements and phase separation processes.
2-Aminocyclohexanone exhibits distinct nucleophilic and electrophilic sites that determine its chemical reactivity patterns. The carbonyl carbon serves as the primary electrophilic center due to the electron-withdrawing nature of the oxygen atom, which creates a partial positive charge that attracts nucleophiles [9] [10]. This electrophilic character makes the carbonyl carbon susceptible to nucleophilic addition reactions, where nucleophiles attack the slightly positive carbon center.
The amino group functions as the principal nucleophilic site within the molecule, possessing a lone pair of electrons on the nitrogen atom that can donate electron density to electrophilic species [11] [12]. This nucleophilic character enables the amino group to participate in substitution reactions, alkylation processes, and coordination with metal centers.
The dual nature of 2-aminocyclohexanone, containing both nucleophilic and electrophilic centers, allows for intramolecular cyclization reactions and complex cascade processes. The spatial relationship between these reactive sites influences the stereochemical outcomes of reactions and the formation of cyclic products through intramolecular pathways.
The amino group in 2-aminocyclohexanone exhibits basic character, capable of accepting protons to form ammonium salts. While specific pKa values for 2-aminocyclohexanone are not readily available in the literature, similar aliphatic amines typically display pKa values in the range of 9-11 [13] [14]. The exact basicity depends on the electronic effects of the adjacent carbonyl group and the ring system.
The carbonyl group contributes weak acidic character through its ability to stabilize enolate anions formed by deprotonation of the adjacent methylene carbons. The presence of the electron-withdrawing carbonyl group increases the acidity of the α-hydrogen atoms, facilitating enolate formation under basic conditions.
The compound can form stable hydrochloride, hydrobromide, and other acid salts through protonation of the amino nitrogen [15] [16] [17]. These salt forms often exhibit improved crystallinity, stability, and water solubility compared to the free base, making them valuable for pharmaceutical and synthetic applications.
2-Aminocyclohexanone undergoes various oxidation and reduction transformations that modify its functional groups and overall structure. The amino group can be oxidized to form corresponding oximes, nitriles, or other nitrogen-containing derivatives under appropriate conditions . Common oxidizing agents include potassium permanganate, chromium trioxide, and other metal-based oxidants.
Reduction reactions can convert the carbonyl group to the corresponding alcohol, yielding 2-aminocyclohexanol derivatives . Typical reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation systems. The stereochemistry of these reduction processes depends on the reaction conditions and the presence of chiral catalysts or auxiliaries.
The compound can also undergo oxidative cyclization reactions where both functional groups participate in the formation of more complex heterocyclic structures. These transformations often involve transition metal catalysts and controlled reaction conditions to achieve selective product formation [20].
The synthesis of 2-aminocyclohexanone from cyclohexene oxide represents one of the most widely studied classical approaches. This pathway involves the nucleophilic ring-opening of cyclohexene oxide followed by subsequent transformations to introduce the amino functionality at the desired position [1] [2].
The aminolysis of cyclohexene oxide by benzylamine in hot water provides an environmentally friendly route to racemic trans-2-(benzylamino)cyclohexanol, which serves as a key intermediate [1] [2]. This reaction proceeds under mild conditions at elevated temperature (approximately 100°C) for 3.5 hours, achieving yields of 78-80% [1] [2]. The use of hot water as both solvent and catalyst represents a significant advantage from a green chemistry perspective, eliminating the need for organic solvents and harsh reaction conditions [2].
Following the initial aminolysis step, the resolution of the racemic product can be achieved through sequential treatment with chiral mandelic acid derivatives [1] [2]. The resolution process employs both (R)- and (S)-mandelic acid in a 0.5 equivalent ratio, allowing for the separation of both enantiomers with excellent enantiopurity (99% enantiomeric excess) [2]. A significant advantage of this approach is the near-quantitative recovery of the chiral resolving agents, making the process economically viable for larger-scale applications [2].
The final step involves debenzylation through catalytic hydrogenolysis using palladium on carbon (Pd/C) catalyst at room temperature [2]. Optimization studies have demonstrated that catalyst loadings as low as 20.5 mg per mmol of substrate provide satisfactory results, representing a significant reduction from previously reported protocols that required 80 mg per mmol [2].
The utilization of 2-chlorocyclohexanone as a starting material provides an alternative classical route to 2-aminocyclohexanone derivatives. This approach leverages the electrophilic nature of the α-chloro ketone to facilitate nucleophilic substitution reactions with nitrogen-containing nucleophiles [3].
Studies have demonstrated that 2-chlorocyclohexanone reacts readily with 2-aminopyridine under buffered aqueous conditions (pH 7.4) to yield N-(2'-pyridyl)-2-aminocyclohexanone as the primary product [3]. This transformation proceeds with quantitative conversion under the specified conditions, highlighting the efficiency of the nucleophilic substitution pathway [3].
The pseudo-first-order hydrolysis kinetics of 2-chlorocyclohexanone have been extensively characterized at various temperatures (0°C, 25°C, and 37°C) in pH 7.4 buffer-acetone solutions [3]. These studies provide valuable mechanistic insights and enable process optimization for synthetic applications [3].
Importantly, the reaction pathway exhibits high selectivity, with no significant isomerization of related chlorocyclohexene oxide intermediates during the hydrolysis process [3]. This selectivity ensures clean product formation and simplifies downstream purification procedures [3].
Contemporary approaches to 2-aminocyclohexanone synthesis have increasingly focused on developing more efficient, selective, and environmentally sustainable methodologies. These modern strategies incorporate advanced catalytic systems, flow chemistry techniques, and innovative reaction conditions to overcome limitations associated with classical methods.
Flow chemistry has emerged as a particularly powerful tool for the synthesis of cyclohexanone derivatives, including aminocyclohexanones [4] [5]. Continuous flow processes offer several advantages over traditional batch methods, including enhanced heat and mass transfer, improved safety through better control of reaction parameters, and the ability to perform telescoped multi-step sequences without intermediate isolation [4].
Recent developments in continuous flow synthesis have demonstrated the successful preparation of various amino-containing cyclohexanone derivatives [5] [6]. These processes typically employ specialized flow reactors with precise temperature and residence time control, enabling the optimization of reaction conditions for maximum yield and selectivity [5].
Microwave-assisted organic synthesis (MAOS) represents another significant advancement in modern synthetic methodology [7] [8]. The application of microwave irradiation to cyclohexanone chemistry has shown remarkable improvements in reaction rates and yields compared to conventional heating methods [7] [8]. Studies have reported the synthesis of amino-cyclohexene derivatives with average yields of 85% using microwave irradiation for just 2 minutes, compared to much longer reaction times required for conventional heating [7].
The integration of green chemistry principles into modern synthetic strategies has led to the development of catalyst-free and solvent-free procedures [7]. These environmentally friendly approaches align with current sustainability goals while maintaining high synthetic efficiency [7].
Asymmetric catalysis has revolutionized the synthesis of enantioenriched 2-aminocyclohexanone derivatives, providing access to single stereoisomers with high efficiency and selectivity. The development of chiral catalytic systems has enabled the preparation of these valuable intermediates without the need for stoichiometric chiral auxiliaries or resolution procedures.
Chiral phosphoric acid catalysis has emerged as a particularly powerful methodology for the asymmetric synthesis of α-aminocyclohexanones [9]. The use of chiral phosphoric acids, such as (R)-C8-TCYP, in the direct asymmetric amination of α-branched cyclic ketones has achieved remarkable results [9]. When applied to 2-phenylcyclohexanone as a model substrate with di-tert-butyl azodicarboxylate as the nitrogen source, this methodology delivers the desired amination product in 97% yield with 99% enantiomeric excess [9].
The optimization of reaction conditions has revealed that "neat" conditions (absence of solvent) provide superior results compared to solution-phase reactions [9]. Under optimized conditions, the reaction proceeds at 45°C for 60 hours with excellent regioselectivity, producing no detectable 6-amination or 2,6-diamination side products [9].
The substrate scope of this asymmetric amination methodology encompasses a wide range of substituted cyclohexanones [9]. Electron-neutral, electron-donating, and electron-withdrawing aryl groups at the α-position are all well-tolerated, providing the corresponding aminated products in high yields and excellent enantioselectivities [9]. Notably, substrates bearing ortho-substitution, which were previously challenging due to steric hindrance, also perform well under these conditions [9].
Oxazaborolidine-based catalysis represents another significant advancement in asymmetric synthesis [10] [11]. The CBS (Corey-Bakshi-Shibata) catalyst system, derived from chiral 1,2-aminoalcohols and borane, has proven highly effective for the enantioselective reduction of prochiral ketones [10] [11]. This methodology has been successfully applied to cyclohexanone derivatives, achieving enantiomeric excesses of 90-99% in many cases [10].
Chiral auxiliary methodology continues to play an important role in the stereoselective synthesis of 2-aminocyclohexanone derivatives, particularly for applications requiring high enantiomeric purity and where the auxiliary can be efficiently recovered and recycled [12] [13].
The Evans oxazolidinone auxiliary system has been extensively applied to cyclohexanone chemistry with excellent results [12] [13]. The incorporation of chiral oxazolidinone auxiliaries enables highly diastereoselective transformations, often achieving diastereomeric ratios greater than 95:5 [12]. The auxiliary can be subsequently removed under mild conditions to provide the desired products in high enantiomeric purity [12].
The development of polymer-supported chiral auxiliaries has addressed some of the traditional limitations associated with auxiliary-based synthesis [13]. These immobilized systems facilitate product purification and auxiliary recovery through simple filtration procedures, making the methodology more practical for larger-scale applications [13].
Cyclohexyl-based chiral auxiliaries have shown particular promise for achieving high diastereofacial selectivity in carbon-carbon bond forming reactions and various reduction processes [14]. These auxiliaries are readily recycled and have been successfully applied to Friedel-Crafts reactions, asymmetric oxidations, and asymmetric Pauson-Khand cyclizations [14].
Industrial production of 2-aminocyclohexanone and its derivatives relies primarily on established synthetic routes that can be operated at large scale with appropriate safety and economic considerations. The most significant industrial pathway involves the Beckmann rearrangement of cyclohexanone oxime, which serves as a key step in the production of caprolactam and related amino compounds [15] [16].
The industrial Beckmann rearrangement process begins with the formation of cyclohexanone oxime from cyclohexanone using hydroxylamine and sulfuric acid [15] [16]. The oxime intermediate is then subjected to acid-catalyzed rearrangement in the presence of sulfuric acid to produce the corresponding lactam [15] [16]. While this process primarily targets caprolactam production, modifications of the procedure can be employed to access 2-aminocyclohexanone derivatives [15] [16].
Modern industrial processes have focused on optimizing the Beckmann rearrangement to minimize the generation of ammonium sulfate byproducts, which represent both an environmental concern and an economic burden [16]. Alternative approaches using nitrosyl chloride for oxime formation directly from cyclohexane have been developed to reduce costs and improve atom economy [16].
The Versalis process technology represents a significant advancement in industrial cyclohexanone chemistry [17]. This proprietary technology employs cyclohexanone and ammonia in the presence of dilute hydrogen peroxide as an oxidizing agent, using titanium silicalite catalyst (TS-1) for the ammoximation reaction [17]. The process operates under mild reaction conditions with high selectivity and eliminates the need for hydroxylamine formation steps [17].
Key advantages of modern industrial processes include lower capital expenditure due to simplified reaction sequences, elimination of ammonium sulfate co-production, enhanced plant safety through mild reaction conditions, and unique selectivity profiles that minimize byproduct formation [17]. The use of proprietary catalysts and reactor designs enables operation at industrial scale with high efficiency and safety margins [17].
The development of sustainable synthetic methodologies for 2-aminocyclohexanone has become increasingly important as the chemical industry embraces green chemistry principles. These approaches focus on minimizing environmental impact while maintaining high synthetic efficiency and economic viability.
Enzymatic synthesis represents one of the most promising green chemistry approaches for 2-aminocyclohexanone production [18] [19] [20]. Recent developments have demonstrated the use of engineered enzyme cascades that combine ketoreductase (KRED) and amine transaminase (ATA) activities to achieve stereoselective synthesis from bio-based precursors [18]. These biocatalytic systems operate under mild conditions (30-40°C) in aqueous media, eliminating the need for organic solvents and harsh reaction conditions [18].
The enzymatic approach offers several significant advantages including high stereoselectivity (diastereomeric ratios >98:2), excellent atom economy (85-95%), and minimal waste generation (E-factor of 1-3 kg waste per kg product) [18]. Moreover, the enzymes can often be recovered and reused, further improving the environmental profile of the process [18].
Biocatalytic mixed-species synthesis has emerged as an innovative approach for the sustainable production of amino compounds [19]. The development of mixed-species cultures combining Pseudomonas taiwanensis and Escherichia coli strains enables the direct conversion of simple hydrocarbons to amino acids and related compounds [19]. This approach achieves complete substrate conversion with 86% yield and operates under environmentally benign conditions [19].
Aqueous phase synthesis methodologies have gained considerable attention due to their environmental benefits and operational simplicity [1] [2]. The use of water as the primary solvent eliminates many environmental and safety concerns associated with organic solvents while often providing enhanced reaction rates and selectivities [1] [2].
Flow chemistry technologies contribute significantly to sustainable synthesis by enabling process intensification, reducing waste generation, and improving energy efficiency [4] [21]. Continuous flow processes typically operate with higher space-time yields compared to batch processes, reducing the overall environmental footprint of the synthesis [4].
Microwave-assisted synthesis offers another avenue for improving the sustainability of 2-aminocyclohexanone production [22] [23]. The efficient heating provided by microwave irradiation reduces energy consumption and enables the use of catalyst-free reaction conditions in many cases [22]. These methodologies often achieve high yields in significantly shorter reaction times compared to conventional heating methods [22].
The integration of renewable feedstocks into synthetic routes represents a long-term goal for sustainable 2-aminocyclohexanone production [22] [23]. Research efforts have focused on developing bio-based starting materials and implementing biocatalytic transformations that utilize renewable carbon sources [22] [23].